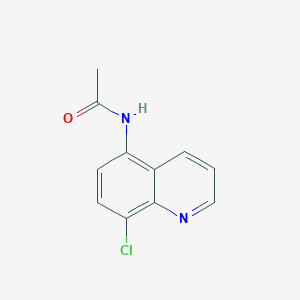
1-(3-methylphenyl)-N-pyrimidin-2-ylcyclobutane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methylphenyl)-N-pyrimidin-2-ylcyclobutane-1-carboxamide, also known as JNJ-64619178, is a novel small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Wirkmechanismus
1-(3-methylphenyl)-N-pyrimidin-2-ylcyclobutane-1-carboxamide is a selective inhibitor of the bromodomain and extraterminal (BET) family of proteins, which play a critical role in the regulation of gene expression. By inhibiting BET proteins, 1-(3-methylphenyl)-N-pyrimidin-2-ylcyclobutane-1-carboxamide disrupts the expression of genes that are critical for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
1-(3-methylphenyl)-N-pyrimidin-2-ylcyclobutane-1-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been found to inhibit the migration and invasion of cancer cells, which are critical processes in cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(3-methylphenyl)-N-pyrimidin-2-ylcyclobutane-1-carboxamide is its selectivity for BET proteins, which reduces the risk of off-target effects. However, the use of this compound in lab experiments is limited by its poor solubility in aqueous media, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the development of 1-(3-methylphenyl)-N-pyrimidin-2-ylcyclobutane-1-carboxamide. One potential direction is the combination of this compound with other chemotherapy agents to improve its efficacy. Another potential direction is the development of more potent analogs of 1-(3-methylphenyl)-N-pyrimidin-2-ylcyclobutane-1-carboxamide that have improved solubility and bioavailability. Finally, the use of this compound in combination with immunotherapy agents may also be explored as a potential treatment option for cancer.
Synthesemethoden
The synthesis of 1-(3-methylphenyl)-N-pyrimidin-2-ylcyclobutane-1-carboxamide involves several steps, including the condensation of 2-chloro-4-methylpyrimidine with 3-methylphenylboronic acid, followed by the cyclization of the resulting intermediate with cyclobutanecarboxylic acid. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(3-methylphenyl)-N-pyrimidin-2-ylcyclobutane-1-carboxamide has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been found to be effective in inhibiting the growth of cancer cells resistant to other chemotherapy agents.
Eigenschaften
IUPAC Name |
1-(3-methylphenyl)-N-pyrimidin-2-ylcyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-12-5-2-6-13(11-12)16(7-3-8-16)14(20)19-15-17-9-4-10-18-15/h2,4-6,9-11H,3,7-8H2,1H3,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNGYOOHRHGBJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCC2)C(=O)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-methyl-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]propanamide](/img/structure/B7509857.png)

![cyclopropyl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7509873.png)
![N-[2-(azocan-1-yl)-2-oxoethyl]acetamide](/img/structure/B7509881.png)



![(3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one](/img/structure/B7509907.png)



